N-(1-ethylpropyl)cycloheptanamine hydrobromide
Overview
Description
Preparation Methods
The synthesis of N-(1-ethylpropyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 1-ethylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other appropriate methods to obtain the hydrobromide salt .
Chemical Reactions Analysis
N-(1-ethylpropyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
N-(1-ethylpropyl)cycloheptanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(1-ethylpropyl)cycloheptanamine hydrobromide can be compared with other similar compounds, such as:
Cycloheptanamine: The parent compound, which lacks the 1-ethylpropyl group.
N-(1-ethylpropyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-(1-ethylpropyl)cyclooctanamine: A similar compound with a cyclooctane ring instead of a cycloheptane ring.
Properties
IUPAC Name |
N-pentan-3-ylcycloheptanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.BrH/c1-3-11(4-2)13-12-9-7-5-6-8-10-12;/h11-13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIILZRJGWUFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCCCC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-67-0 | |
Record name | Cycloheptanamine, N-(1-ethylpropyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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